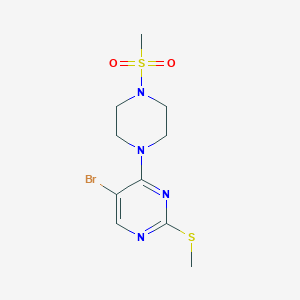
5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine, commonly known as 5-Br-MSP, is a novel molecule with a wide range of applications in scientific research. 5-Br-MSP is a pyrimidine derivative, which is a heterocyclic organic compound containing two nitrogen atoms in a six-membered ring. It was first synthesized in the laboratory of Professor Yutaka Nakamura at the University of Tokyo in 2007. Since then, it has become an important tool for scientists in a variety of fields, including biochemistry, molecular biology, and organic chemistry.
Applications De Recherche Scientifique
5-Br-MSP has a wide range of applications in scientific research. It has been used in the synthesis of various bioactive compounds, such as peptide inhibitors, enzyme inhibitors, and antiviral agents. It has also been used in the synthesis of fluorescent probes for imaging and tracking of biological molecules. In addition, 5-Br-MSP has been used to study the structure and function of proteins, as well as to study the mechanisms of enzyme catalysis.
Mécanisme D'action
The mechanism of action of 5-Br-MSP is not yet fully understood. However, it is believed that the molecule interacts with proteins in a specific way, forming a covalent bond between the two molecules. This bond is believed to be responsible for the biological activity of 5-Br-MSP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-MSP are still being studied. However, it has been shown to have a variety of effects on proteins and enzymes, including inhibition of enzyme activity, modulation of protein-protein interactions, and modulation of protein-DNA interactions. In addition, 5-Br-MSP has been shown to have antiviral and anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Br-MSP in laboratory experiments has many advantages. It is a relatively inexpensive molecule, and it is easy to synthesize and purify. In addition, it is stable and can be stored for long periods of time. However, there are also some limitations to its use. It is not very soluble in water, and it is not very reactive with other molecules.
Orientations Futures
The potential applications of 5-Br-MSP are still being explored. Some of the most promising future directions include:
• Further research into the mechanism of action of 5-Br-MSP, including its interactions with proteins and enzymes.
• Development of new synthetic methods for the synthesis of 5-Br-MSP and its derivatives.
• Development of new methods for the delivery of 5-Br-MSP to target tissues.
• Development of new applications for 5-Br-MSP, such as drug delivery systems, imaging agents, and diagnostic tools.
• Investigation of the effects of 5-Br-MSP on other biological systems, such as cell signaling pathways and gene expression.
• Exploration of the potential therapeutic applications of 5-Br-MSP, including cancer therapy and antiviral therapy.
• Investigation of the potential toxicological effects of 5-Br-MSP.
Méthodes De Synthèse
The synthesis of 5-Br-MSP is a multi-step process. In the first step, the starting material, 4-methanesulfonylpiperazine (MSP), is reacted with bromoacetyl bromide in the presence of a base to form 5-bromo-4-(4-methanesulfonylpiperazin-1-yl)pyrimidine. In the second step, the pyrimidine is reacted with methylsulfanyl chloride to form 5-bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine.
Propriétés
IUPAC Name |
5-bromo-2-methylsulfanyl-4-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN4O2S2/c1-18-10-12-7-8(11)9(13-10)14-3-5-15(6-4-14)19(2,16)17/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWACKIQQLAQITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCN(CC2)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6458501.png)
![4-chloro-1-({1-[(2-methylphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6458508.png)
![6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6458515.png)
![4-(2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6458522.png)
![4-(2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6458531.png)
![1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6458537.png)
![2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6458540.png)
![4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B6458543.png)
![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458556.png)
![6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458566.png)
![6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6458570.png)
![N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6458578.png)
![4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6458591.png)
![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoxaline](/img/structure/B6458599.png)